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Compound of Interest

Compound Name: Tenalisib

Cat. No.: B612265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tenalisib,
a novel kinase inhibitor, in the context of T-cell ymphoma (TCL). It synthesizes preclinical and
clinical data to offer a comprehensive understanding for research and development
professionals.

Core Mechanism of Action: Dual PI3K d/y Inhibition

Tenalisib (formerly RP6530) is an orally available, potent, and highly selective dual inhibitor of
the delta (0) and gamma (y) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] These
isoforms are predominantly expressed in cells of hematopoietic origin, making them attractive
therapeutic targets in hematological malignancies.[1]

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes,
including cell proliferation, survival, and migration.[1][5] In T-cell ymphomas, aberrant
activation of this pathway is a common oncogenic driver. Tenalisib exerts its anti-tumor effects
by blocking the catalytic activity of PI3K & and y, thereby inhibiting the downstream signaling
cascade.[1][5]

Preclinical studies have demonstrated that Tenalisib induces apoptosis and has anti-
proliferative activity in B and T lymphoma cell lines.[1][6] Furthermore, it has shown efficacy in
a mouse T-cell leukemia xenograft model and ex-vivo activity in malignant primary CTCL cells.

[1]6]
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Impact on Downstream Signaling

By inhibiting PI3K & and y, Tenalisib effectively reduces the phosphorylation of key
downstream effectors, most notably AKT. This disruption leads to:

o Decreased Cell Proliferation and Survival: Inhibition of the PI3BK/AKT pathway curtails the
signals that promote cell cycle progression and suppress apoptosis.[1][7]

o Modulation of Gene Expression: RNA sequencing analysis in Hodgkin's lymphoma cells
treated with Tenalisib revealed a reduction in the expression of genes involved in cell
proliferation and survival, alongside an increase in the expression of genes associated with
cell death.[7]

o Biomarker Modulation: In responding tumors from patients treated with Tenalisib, a marked
downregulation of CD30, IL-31, and IL-32a has been observed.[1][5] IL-31 and IL-32 levels
are known to correlate with disease activity in Cutaneous T-Cell Lymphoma (CTCL).[1]

Secondary Target: Salt-Inducible Kinase 3 (SIK3)

In addition to its primary activity against PI3K &/y, Tenalisib and its metabolite, INO385, have
been identified as inhibitors of Salt-Inducible Kinase 3 (SIK3).[8][9][10][11] While the role of
SIK3 in lymphomas has not been fully elucidated, SIKs are known to be involved in
tumorigenesis in solid tumors by modulating various signaling pathways.[8][10] This secondary
mechanism may contribute to the overall anti-tumor activity of Tenalisib.

Modulation of the Tumor Microenvironment

Preclinical data suggests that Tenalisib can also modulate the tumor microenvironment. It has
been shown to block Hodgkin's lymphoma cells from inducing the activation of tumor-
associated macrophages and to promote the transition of these macrophages from an
Immunosuppressive state to an inflammatory, anti-tumor state.[7]

Quantitative Data from Clinical Trials

The clinical efficacy of Tenalisib has been evaluated in patients with relapsed/refractory T-cell
lymphoma, both as a monotherapy and in combination with the histone deacetylase (HDAC)
inhibitor, romidepsin.
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Table 1: Tenalisib Monotherapy in Relapsed/Refractory
I-Cell Lymphoma

Efficacy Endpoint

Overall (n=35)

Peripheral T-Cell
Lymphoma (PTCL)

Cutaneous T-Cell
Lymphoma (CTCL)

Overall Response
Rate (ORR)

45.7%][1][5]

47%[3][4]

45%[3][4]

Complete Response
(CR)

3 patients[1][5]

3 patients[3][4]

0 patients

Partial Response (PR)

13 patients[1][5]

4 patients[3][4]

9 patients[3][4]

Median Duration of

Response (DoR)

4.9 months[1][5]

6.53 months[3][4]

3.8 months[3][4]

Data from a Phase I/Ib study of single-agent Tenalisib.[1][3][4]

Table 2: Tenalisib in Combination with Romidepsin in

Relapsed/Refractory T-Cell Lymphoma

Peripheral T-Cell

Cutaneous T-Cell

Efficacy Endpoint Overall (n=27) Lymphoma (PTCL) Lymphoma (CTCL)
(n=12) (n=15)
Overall Response
63.0%][8][9] 75%[8][9] 53.3%][8][9]

Rate (ORR)

Complete Response
(CR)

25.9%[8][9]

50%][11]

6.7%[11]

Partial Response (PR)

37.0%][8][9]

25%[11]

46.7%][11]

Median Duration of

Response (DoR)

5.03 months[8][9]

5.03 months[11]

3.8 months[11]

Data from a Phase I/Il open-label multicenter study.[8][9][11]

Experimental Protocols
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Phase I/lb Clinical Trial of Tenalisib Monotherapy

Study Design: This was a dose-escalation and expansion study to evaluate the maximum
tolerated dose (MTD), pharmacokinetics, and efficacy of Tenalisib in patients with
relapsed/refractory TCL.[1][5]

» Patient Population: Patients with histologically confirmed TCL who had received at least one
prior therapy.[1][2][5]

o Treatment Regimen:

o Dose Escalation Phase: Tenalisib was administered orally twice daily (BID) in a 28-day
cycle, with doses escalating from 200 mg to 800 mg BID.[1][5] This phase included
cohorts receiving the drug in both fasting and fed states.[1][2][5]

o Dose Expansion Phase: Once the MTD was determined, patients were enrolled to receive
Tenalisib at 800 mg BID in a fasting state.[1][5]

e Primary Objectives:

o Determine the MTD.[3][4]

o Characterize the pharmacokinetic profile of Tenalisib.[3][4]
e Secondary Objectives:

o Evaluate the Overall Response Rate (ORR).[3][4]

o Assess the Duration of Response (DoR).[3][4]
» Efficacy Assessment:

o Responses in PTCL were evaluated based on the International Working Group (IWG)
criteria.[3][4]

o Responses in CTCL were assessed using the modified Severity-Weighted Assessment
Tool (MSWAT).[3][4]
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o Safety Assessment: Adverse events were graded according to the Common Terminology
Criteria for Adverse Events (CTCAE) v4.03.[3][4]

In Vitro PI3 Kinase Activity/lnhibitor Assay (General
Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound
like Tenalisib against specific PI3K isoforms.

o Principle: A multi-step homogenous time-resolved fluorescence (HTRF) assay or a
colorimetric assay is commonly used to measure the production of PIP3, the product of the
PI3K reaction.[12][13] The signal is inversely proportional to the kinase activity.

o Materials:

o

Recombinant human PI3K isoforms (e.g., p110&/p85a, p110y).[12]

[¢]

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).[13]

o ATP.

o

Test compound (e.g., Tenalisib) at various concentrations.

o

Detection reagents (e.g., biotinylated-PIP3, streptavidin-HRP conjugate for colorimetric
assay).[12]

e Procedure:

[¢]

The PI3K enzyme, test compound, and PIP2 substrate are incubated together.

[e]

The kinase reaction is initiated by the addition of ATP.

o

The reaction is stopped, and the amount of PIP3 produced is quantified using the chosen
detection method.

o

The concentration-dependent inhibition by the test compound is measured, and IC50
values are calculated.[13]
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Caption: PI3K/AKT signaling pathway and points of inhibition by Tenalisib.

Experimental Workflow Diagram
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Caption: Workflow of a Phase I/Ib clinical trial for Tenalisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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